N'-[(Z)-(3-Bromophenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(Z)-(3-Bromophenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(3-Bromophenyl)methylidene]pyridine-3-carbohydrazide generally involves the condensation of 3-bromobenzaldehyde with pyridine-3-carbohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(3-Bromophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the starting amine and aldehyde.
Scientific Research Applications
N’-[(Z)-(3-Bromophenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Industry: It can be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N’-[(Z)-(3-Bromophenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. This property is due to the presence of the azomethine nitrogen, which can coordinate with metal ions. The compound can also interact with biological molecules, potentially inhibiting enzyme activity by binding to the active site .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(Z)-(3-Bromophenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound versatile for synthetic applications. Additionally, the pyridine ring enhances its ability to form stable metal complexes, which is valuable in coordination chemistry and catalysis .
Properties
Molecular Formula |
C13H10BrN3O |
---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10BrN3O/c14-12-5-1-3-10(7-12)8-16-17-13(18)11-4-2-6-15-9-11/h1-9H,(H,17,18)/b16-8- |
InChI Key |
YYRXIUPWQFLNDB-PXNMLYILSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N\NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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